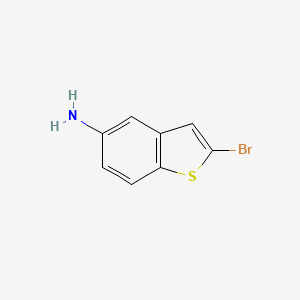
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a unique combination of a chloro, methoxy, and nitro group attached to a phenyl ring, along with a triazole ring.
Vorbereitungsmethoden
The synthesis of 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group.
Triazole Formation: The final step involves the formation of the triazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole include other triazole derivatives with different substituents on the phenyl ring. These compounds may have varying biological activities and chemical properties. For example:
3-(5-Bromo-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a bromo group instead of a chloro group.
3-(5-Chloro-2-ethoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H9ClN4O3 |
|---|---|
Molekulargewicht |
268.65 g/mol |
IUPAC-Name |
3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClN4O3/c1-14-5-12-10(13-14)7-3-6(11)4-8(15(16)17)9(7)18-2/h3-5H,1-2H3 |
InChI-Schlüssel |
SSLNNYAYKIRANI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)



![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)


![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)




